molecular formula C10H8F3NO2 B12357108 (4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene

(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene

Cat. No.: B12357108
M. Wt: 231.17 g/mol
InChI Key: FAJNVDOPPGHBBH-CLFYSBASSA-N
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Description

(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol It is characterized by the presence of trifluoromethyl and nitro groups attached to a butenyl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4,4-trifluoro-2-nitrobut-2-en-1-ol with benzene in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl and nitro groups play a crucial role in its reactivity and interactions. The compound can act as an electrophile, participating in various chemical reactions with nucleophiles. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    (4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene: Unique due to the presence of both trifluoromethyl and nitro groups.

    (4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)toluene: Similar structure but with a methyl group on the benzene ring.

    (4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)anisole: Similar structure but with a methoxy group on the benzene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

[(Z)-4,4,4-trifluoro-2-nitrobut-2-enyl]benzene

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)7-9(14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2/b9-7-

InChI Key

FAJNVDOPPGHBBH-CLFYSBASSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=C/C(F)(F)F)/[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(=CC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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